1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone is a heterocyclic compound classified within the benzoxazepine family. This compound features a seven-membered ring containing both nitrogen and oxygen atoms, which contributes to its diverse biological activities and potential therapeutic applications. The compound is characterized by its structural complexity and unique substitution patterns that differentiate it from other benzoxazepine derivatives.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone falls under the category of heterocyclic compounds, specifically benzoxazepines. These compounds are known for their potential in medicinal chemistry due to their ability to interact with biological systems effectively.
The synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone can be achieved through several methods. A common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline with activated acetylenes and specific derivatives can yield benzoxazepine structures.
The molecular structure of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone can be represented by its InChI key: INWAXVIEHILFAD-UHFFFAOYSA-N
, which provides a unique identifier for the compound in chemical databases.
InChI=1S/C11H13NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,12H,4-5,7H2,1H3
.1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone is involved in various chemical reactions:
Typical reagents include:
The mechanism of action for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone primarily involves its interaction with cellular pathways that regulate cell cycle progression. Research indicates that this compound can induce cell cycle arrest in cancer cells by targeting specific proteins involved in mitosis. This action has been particularly noted in studies involving breast cancer cell lines where it displayed significant cytotoxicity against both benign and metastatic forms .
The physical properties of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various chemical environments and applications .
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone has several notable applications in scientific research:
Additionally, derivatives of this compound are being explored for their potential use in synthesizing pharmaceuticals with enhanced biological activity .
The synthesis of the 1,4-benzoxazepine core relies on strategic ring-closing methodologies, with o-aminophenol derivatives serving as key precursors. A robust approach involves the copper-catalyzed intramolecular O-arylation of halogenated intermediates. Specifically, 2-halophenols (e.g., 2-bromo-4-nitroacetophenone) undergo Ullmann-type condensation with amino alcohols like 2-chloroethanol under catalytic conditions (CuI/L-proline, K₃PO₄, DMSO, 110°C), forming the seven-membered ring in yields up to 78% [3]. This method benefits from excellent regioselectivity due to the ortho-halogen’s directing effect.
Alternative routes employ microwave-assisted dehydrative cyclization, reducing reaction times from hours to minutes. For example, N-(2-hydroxyaryl)ethanolamines cyclize using PTSA catalysis under microwave irradiation (150°C, 20 min), achieving quantitative conversion and minimizing side products like dimerized species [2]. The acetyl group at the 7-position is typically introduced early via Friedel-Crafts acylation of the phenolic precursor using acetyl chloride and AlCl₃, though this demands careful stoichiometry to prevent over-acylation [6].
Table 1: Key Ring-Closing Methodologies for Benzoxazepine Synthesis
Precursor | Catalyst/Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|
2-Bromo-4-acetylphenol | CuI/L-proline, K₃PO₄, DMSO | 78 | Nitro, ester, acetyl |
N-(2-Hydroxyphenyl)ethanolamine | PTSA, microwave, 150°C | >95 | Halogen, alkyl |
2-Fluoro-5-nitroacetophenol | Pd/phosphine, K₂CO₃, toluene | 65 | Nitro, acetyl, cyano |
Regioselective modification of the benzoxazepine scaffold centers on exploiting the electronic bias induced by the 7-acetyl group. The carbonyl functionality deactivates the C8 position toward electrophilic substitution, directing electrophiles to C5 or C9. Lithiation at C5 is achieved using LDA at −78°C, followed by quenching with alkyl halides (e.g., methyl iodide or benzyl bromide), yielding 5-substituted derivatives with >90% regioselectivity [3]. This specificity is critical for installing pharmacophores like fluoromethyl or cyano groups without protecting the ketone.
Acylation of the ring nitrogen (N4) employs Schotten-Baumann conditions (NaOH/H₂O, acyl chloride), though competing O-acylation can occur. Superior selectivity is attained using Boc-protected intermediates: after N4-alkylation with tert-butyl bromoacetate, acidolysis reveals the secondary amine, which undergoes acylation with propionyl chloride in 85% yield [6]. For C3-functionalization, Pd-catalyzed C–H activation (Pd(OAc)₂, PhI(OAc)₂, 80°C) enables direct acetoxylation or arylation, leveraging the N4 atom as a directing group [3].
The C3 position of 1,4-benzoxazepines constitutes a stereogenic center, necessitating chiral methods for enantiopure target compounds. Racemic mixtures (from standard cyclization) are resolved via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid in ethanol, achieving 99% ee after recrystallization [5]. However, this low-yielding process (max. 35% recovery) has spurred asymmetric synthesis developments.
Catalytic enantioselective hydrogenation of exocyclic imines (e.g., 7-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazepin-5(1H)-one) using Ir/(R)-SegPhos catalysts affords (S)-enantiomers with 92% ee and >95% conversion . For early-stage chirality, organocatalytic Mannich reactions assemble chiral β-amino alcohols from 2-aminophenols and keto-esters via (S)-proline catalysis (20 mol%, DMSO, 4d), yielding precursors with 88% ee [5].
Hybridization leverages the benzoxazepine’s rigid framework to orient pharmacophores. Pyrimidine fusion at C2–C3 positions is accomplished by condensing 2-aminobenzoxazepines with 1,3-dicarbonyls. For example, refluxing 7-acetyl-2-amino-1,4-benzoxazepine with ethyl acetoacetate (Ac₂O, 120°C) yields pyrimido[5,4-d][1,4]benzoxazepines in 70% yield [2]. These hybrids exhibit enhanced π-stacking in kinase binding pockets.
Purine tethering exploits the N4 nitrogen for nucleophilic substitution. De-protonation with NaH allows reaction with 6-chloropurine in DMF (60°C, 12h), generating N4-(purin-6-yl)benzoxazepines. Alternatively, click chemistry installs 1,2,3-triazole linkers: copper-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate) between 3-azidomethylbenzoxazepines and propargyl-purines affords conjugates with nanomolar kinase affinity .
Table 2: Hybridization Strategies and Outcomes
Hybrid Scaffold | Reaction Conditions | Yield (%) | Key Application |
---|---|---|---|
Pyrimido[5,4-d][1,4]benzoxazepine | Ethyl acetoacetate, Ac₂O, Δ, 6h | 70 | Kinase inhibition |
N4-(Purin-6-yl)benzoxazepine | 6-Chloropurine, NaH, DMF, 60°C | 65 | Anticancer lead optimization |
1,2,3-Triazole-linked purine | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 82 | AXL kinase inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: